

# An In-Depth Technical Guide to ACAT-IN-10 Dihydrochloride

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## Compound of Interest

Compound Name: ACAT-IN-10 dihydrochloride

Cat. No.: B8624331

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ACAT-IN-10 dihydrochloride** is a small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism. It has also been reported to weakly inhibit Nuclear Factor-kappa B (NF-κB) mediated transcription.<sup>[1][2]</sup> With a molecular weight of 717.83 g/mol and a chemical formula of C<sub>35</sub>H<sub>58</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>5</sub>S, this compound serves as a valuable tool for investigating the roles of cholesterol esterification and NF-κB signaling in various physiological and pathological processes. This guide provides a comprehensive overview of its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **ACAT-IN-10 dihydrochloride** is presented below.

Property	Value
Molecular Weight	717.83 g/mol
Chemical Formula	C35H58Cl2N4O5S
Appearance	Solid
CAS Number	199983-77-2
Primary Target	Acyl-CoA:cholesterol acyltransferase (ACAT)
Secondary Target	Weak inhibitor of NF-κB mediated transcription

## Data Presentation

While **ACAT-IN-10 dihydrochloride** is documented as an ACAT inhibitor, specific quantitative data such as IC50 or Ki values for its inhibitory activity against ACAT and NF-κB are not readily available in publicly accessible scientific literature and commercial supplier databases as of the time of this writing. The compound is cited as originating from patent EP1236468A1, example 197, which may contain more detailed pharmacological data.[\[1\]](#)[\[2\]](#)

For the purpose of this guide, the following table structure is provided as a template for documenting such data once it becomes available through experimental determination or from the primary patent literature.

Table 1: Pharmacological Activity of **ACAT-IN-10 Dihydrochloride** (Template)

Target	Assay Type	Parameter	Value
ACAT1	Cell-free enzymatic assay	IC50	Data not available
ACAT2	Cell-free enzymatic assay	IC50	Data not available
NF-κB	Luciferase reporter assay	IC50	Data not available

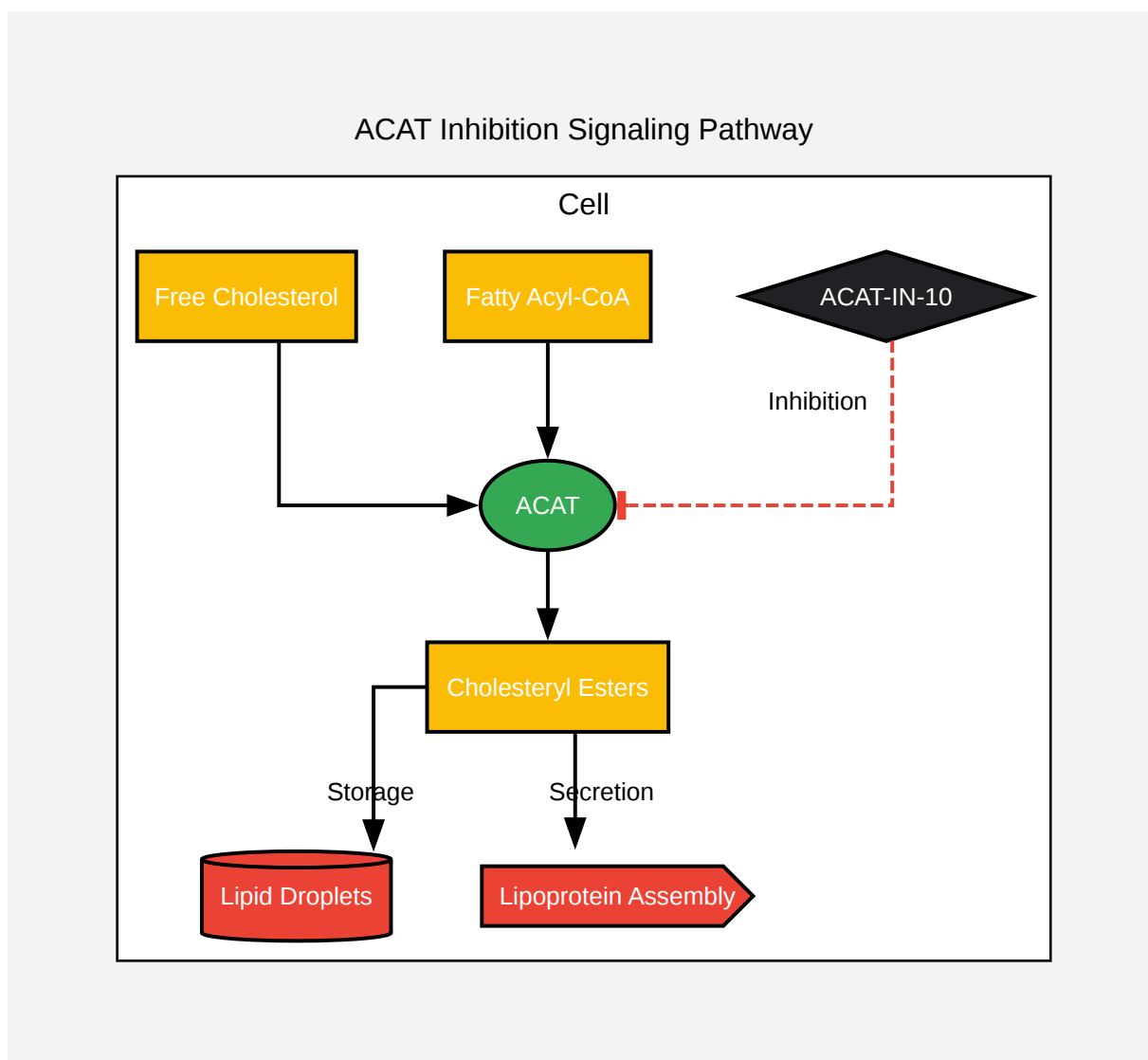
## Mechanism of Action and Signaling Pathways

**ACAT-IN-10 dihydrochloride**'s primary mechanism of action is the inhibition of ACAT, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. This process is crucial for the storage of excess cholesterol in lipid droplets and for the assembly of lipoproteins. By inhibiting ACAT, **ACAT-IN-10 dihydrochloride** can modulate cellular cholesterol homeostasis.

The compound's secondary activity involves the weak inhibition of the NF- $\kappa$ B signaling pathway. NF- $\kappa$ B is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.

### ACAT Inhibition Signaling Pathway

The following diagram illustrates the central role of ACAT in cholesterol esterification and the impact of its inhibition.

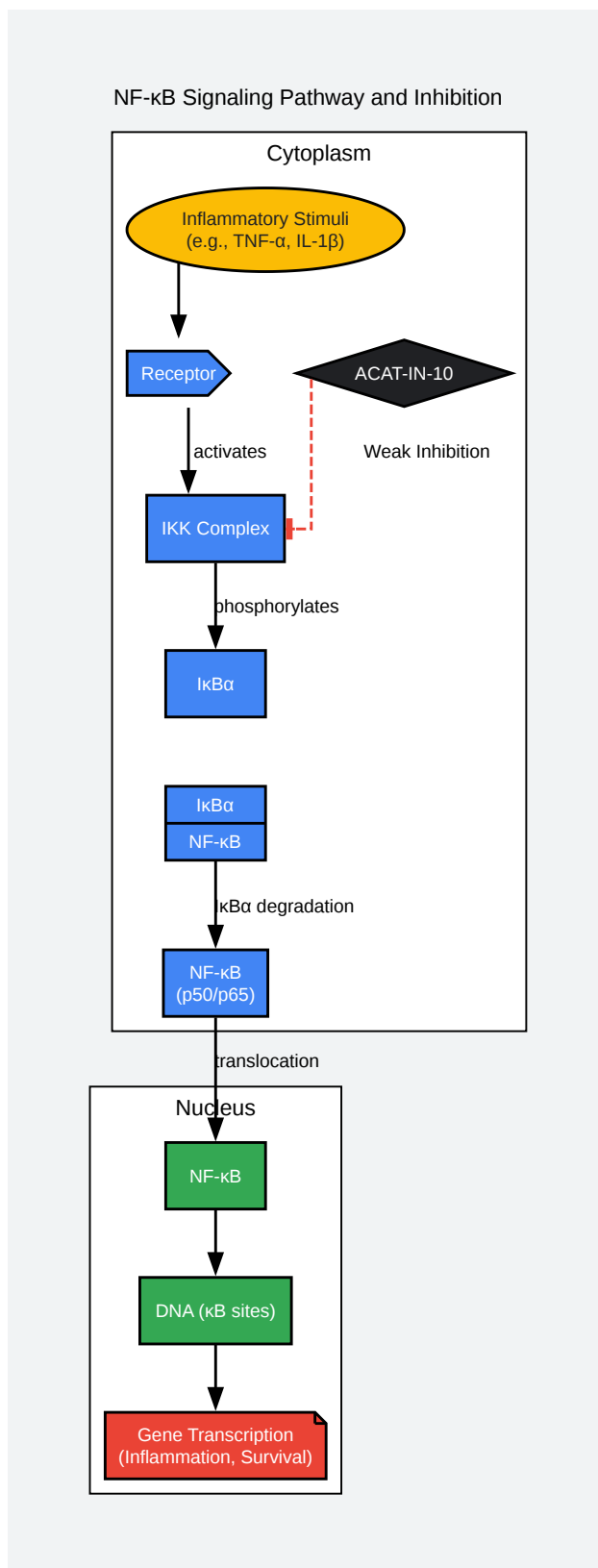


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Caption: Inhibition of ACAT by ACAT-IN-10 blocks cholesterol esterification.

## NF- $\kappa$ B Signaling Pathway and its Inhibition

The canonical NF- $\kappa$ B signaling pathway is activated by various stimuli, leading to the transcription of pro-inflammatory and survival genes. The diagram below provides a simplified overview of this pathway and the putative point of weak inhibition by ACAT-IN-10.



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Caption: ACAT-IN-10 weakly inhibits the NF- $\kappa$ B pathway, potentially at the IKK complex.

## Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of **ACAT-IN-10 dihydrochloride**'s biological activity. The following are representative protocols for ACAT inhibition and NF-κB reporter assays.

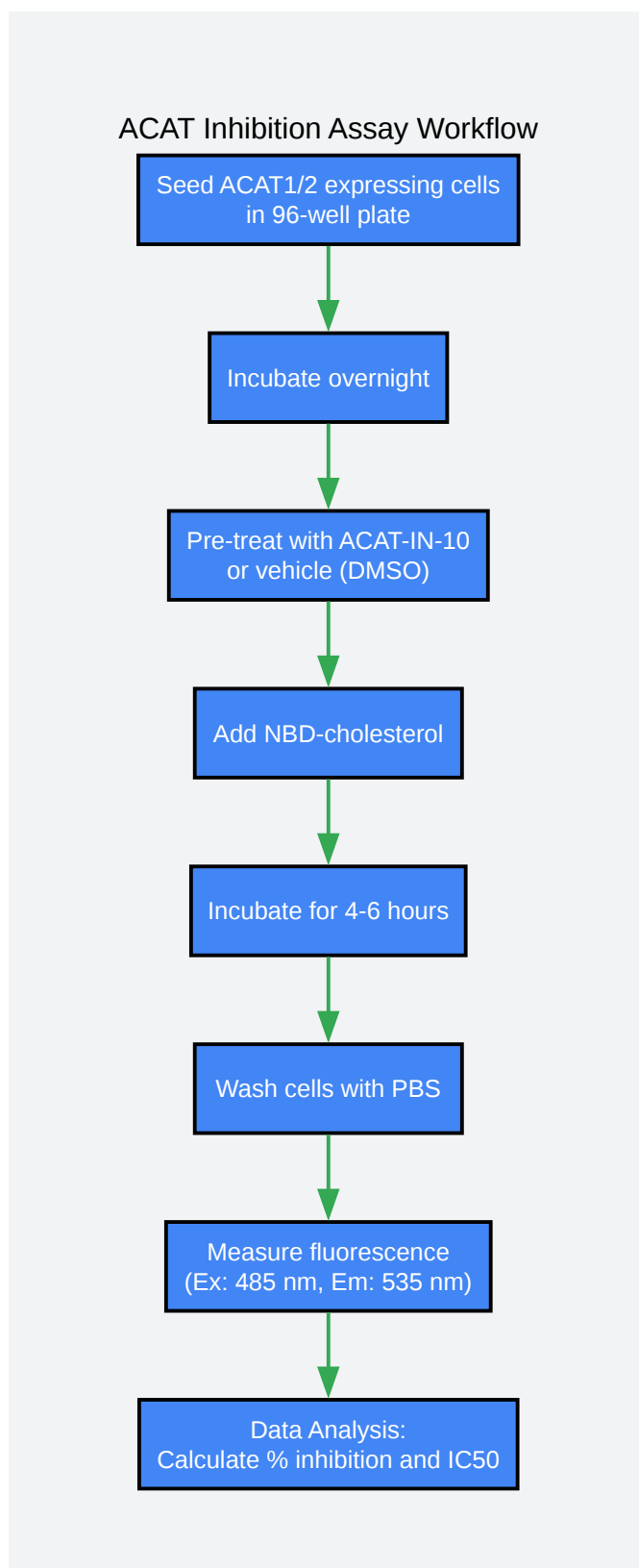
### ACAT Inhibition Assay (Fluorescence-based)

This protocol describes a cell-based assay to measure the inhibition of ACAT activity using a fluorescent cholesterol analog.

Materials:

- AC29 cells (Chinese hamster ovary cells deficient in ACAT)
- AC29 cells stably transfected with human ACAT1 or ACAT2
- DMEM/F12 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)
- **ACAT-IN-10 dihydrochloride**
- DMSO (vehicle control)
- 96-well black, clear-bottom tissue culture plates
- Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Workflow Diagram:



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Caption: Workflow for the cell-based fluorescent ACAT inhibition assay.

#### Procedure:

- **Cell Seeding:** Seed ACAT1- or ACAT2-expressing AC29 cells in a 96-well black, clear-bottom plate at a density of  $2 \times 10^4$  cells per well in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.
- **Incubation:** Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator overnight to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **ACAT-IN-10 dihydrochloride** in serum-free medium. Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control inhibitor if available.
- **NBD-cholesterol Addition:** Add NBD-cholesterol to each well to a final concentration of 1 µg/mL.
- **Incubation:** Incubate the plate for 4-6 hours at 37°C.
- **Cell Lysis and Fluorescence Measurement:** Wash the cells twice with PBS. Lyse the cells and measure the fluorescence intensity using a microplate reader.
- **Data Analysis:** The percentage of ACAT inhibition is calculated relative to the vehicle control. An IC<sub>50</sub> value can be determined by fitting the dose-response data to a sigmoidal curve.

## NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol outlines a method to quantify the inhibitory effect of ACAT-IN-10 on NF-κB activation using a luciferase reporter gene assay.

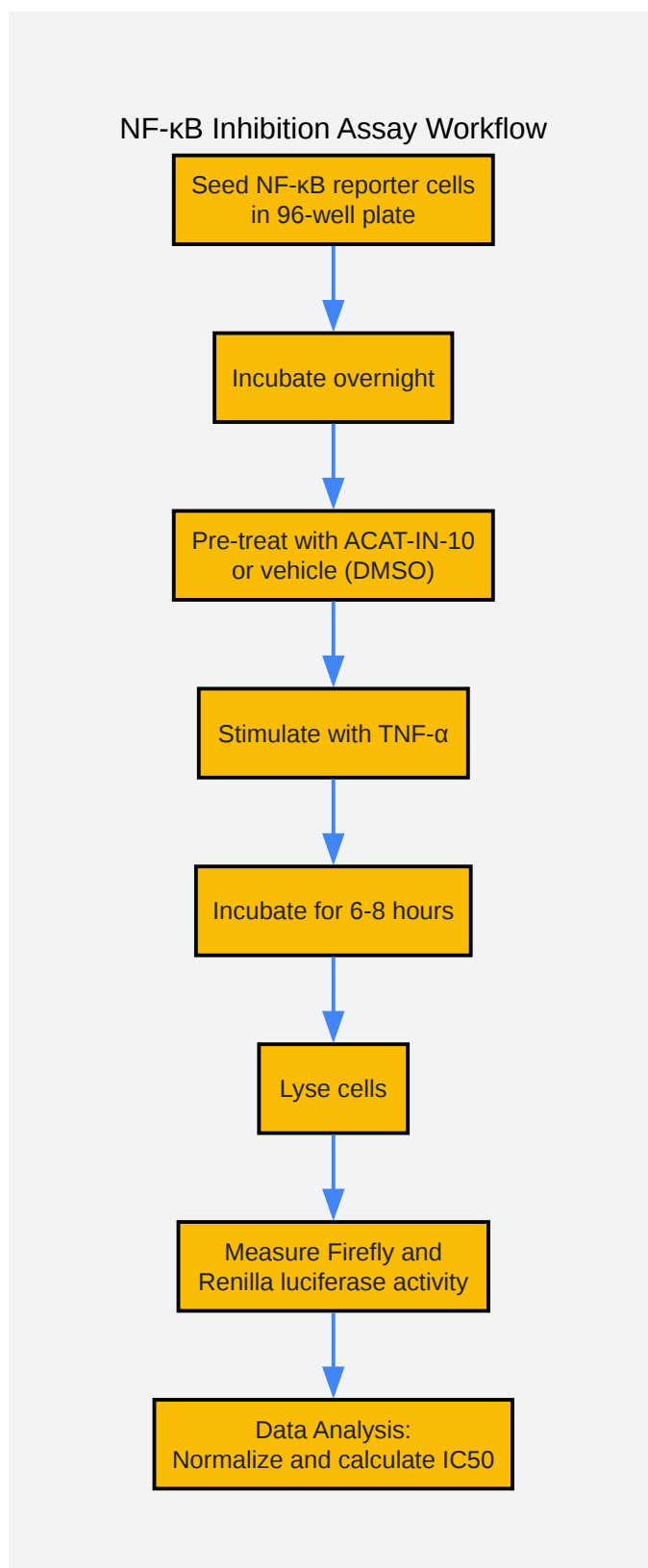
#### Materials:

- HEK293 cells stably expressing an NF-κB-driven luciferase reporter and a constitutively expressed Renilla luciferase control.
- DMEM medium
- Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin
- **ACAT-IN-10 dihydrochloride**
- Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) or other NF- $\kappa$ B activator
- DMSO (vehicle control)
- 96-well white, solid-bottom tissue culture plates
- Dual-Luciferase® Reporter Assay System
- Luminometer

Workflow Diagram:



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Caption: Workflow for the NF- $\kappa$ B luciferase reporter inhibition assay.

#### Procedure:

- Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at a density of  $5 \times 10^4$  cells per well.
- Incubation: Incubate overnight at 37°C and 5% CO<sub>2</sub>.
- Compound Treatment: Treat the cells with various concentrations of **ACAT-IN-10 dihydrochloride** for 1 hour.
- Stimulation: Induce NF-κB activation by adding TNF-α to a final concentration of 10 ng/mL.
- Incubation: Incubate for an additional 6-8 hours.
- Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer according to the manufacturer's instructions.
- Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Determine the percent inhibition and calculate the IC<sub>50</sub> value from the dose-response curve.

## Conclusion

**ACAT-IN-10 dihydrochloride** is a valuable research tool for studying the intricate roles of cholesterol metabolism and inflammation. Its dual-action, albeit with a weak effect on NF-κB, provides opportunities to explore the crosstalk between these fundamental cellular pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. Further investigation is warranted to elucidate the precise quantitative inhibitory characteristics of **ACAT-IN-10 dihydrochloride** and to explore its full therapeutic potential.

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## References

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- 2. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
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